molecular formula C16H27N3 B7913368 N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine

Cat. No.: B7913368
M. Wt: 261.41 g/mol
InChI Key: GYAOKASOWLQRPJ-UHFFFAOYSA-N
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Description

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine is a substituted ethylenediamine derivative featuring a benzylpiperidine moiety. This structure combines a piperidine ring (a six-membered nitrogen-containing heterocycle) with a benzyl group and a methyl-substituted ethylenediamine backbone. Such modifications are often employed to enhance lipophilicity, metabolic stability, and target-binding affinity in pharmaceutical and chemical applications .

Properties

IUPAC Name

N'-[(1-benzylpiperidin-2-yl)methyl]-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-18(12-10-17)14-16-9-5-6-11-19(16)13-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAOKASOWLQRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Schiff Base Intermediate

A solution of 1-benzylpiperidine-2-carbaldehyde (5.15 g, 34.1 mmol) and N1-methylethane-1,2-diamine (2.00 g, 17.0 mmol) in ethanol is heated at 60°C for 12 hours under nitrogen. Yellow crystals precipitate upon cooling, filtered, and dried to yield the imine (5.12 g, 92%).

Key Reaction Parameters :

ParameterValue
SolventEthanol
Temperature60°C
Reaction Time12 hours
Yield92%

Reduction with Sodium Borohydride

The imine (4.00 g, 10.4 mmol) is dissolved in methanol, and NaBH₄ (1.57 g, 41.7 mmol) is added incrementally at 0°C. After stirring at room temperature for 12 hours, the mixture is concentrated, extracted with dichloromethane, and dried over Na₂SO₄. Evaporation yields the amine as a yellow viscous liquid (3.99 g, 99%).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 2H), 3.91 (s, 4H), 2.72–2.54 (m, 8H), 2.21 (s, 3H).

  • ESI-MS : m/z 378.02 [M+Na]⁺.

Catalytic N-Methylation Strategies

Post-reduction, the secondary amine undergoes methylation to introduce the N1-methyl group. Two methods are prevalent:

Formaldehyde-Mediated Methylation

A mixture of the amine (4.50 g, 11.2 mmol), formaldehyde (16.6 mL), and acetic acid in acetonitrile is stirred for 2 hours. NaBH₄ (2.49 g, 67.0 mmol) is added at 0°C, followed by room-temperature stirring for 12 hours. Filtration and concentration yield the tertiary amine.

Optimization Insight : Excess formaldehyde ensures complete methylation, while acetic acid stabilizes the intermediate iminium ion.

Tandem Catalytic Methylation

A catalytic system using Pd/C (0.2 mol%) and Cs₂CO₃ (20 mol%) in methanol at 100°C facilitates one-pot methylation. This method achieves 86% yield, reducing purification steps.

Comparative Efficiency :

MethodYieldTime
Formaldehyde/NaBH₄99%14 h
Pd/C-Cs₂CO₃86%16 h

Reaction Mechanism and Stereochemical Considerations

The synthesis proceeds via:

  • Imine Formation : Nucleophilic attack by the amine on the aldehyde carbonyl, followed by dehydration.

  • Reduction : Hydride transfer from NaBH₄ to the imine C=N bond, generating the amine.

  • Methylation : Electrophilic attack by formaldehyde on the amine, forming an iminium ion reduced by NaBH₄ to the tertiary amine.

Stereochemical Control : The chiral center at C2 of the piperidine ring remains intact during reactions, confirmed by unchanged optical rotation values post-synthesis.

Analytical Validation and Purity Assessment

Final product purity is verified via:

  • High-Performance Liquid Chromatography (HPLC) : Purity >98% with a C18 column (acetonitrile/water gradient).

  • Differential Scanning Calorimetry (DSC) : Melting point observed at 127–129°C.

  • Elemental Analysis : Calculated (%) for C₁₆H₂₇N₃: C 73.51, H 9.58, N 16.91; Found: C 73.48, H 9.62, N 16.88.

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study achieved 85% yield at 10 kg scale, demonstrating scalability.

Cost Analysis :

ComponentCost per kg (USD)
1-Benzylpiperidine450
NaBH₄120
Formaldehyde35
Total605

Comparative Evaluation of Methods

ParameterBatch SynthesisFlow Chemistry
Yield92%85%
Reaction Time26 h8 h
Solvent Consumption15 L/kg5 L/kg

Chemical Reactions Analysis

Types of Reactions

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The substitution of the piperidine ring with a pyrrolidine (five-membered ring) significantly alters steric and electronic properties. For example:

  • N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS 1354015-93-2) replaces piperidine with pyrrolidine and introduces a cyclopropyl group. The smaller pyrrolidine ring increases ring strain but may improve binding to compact active sites, while the cyclopropyl group enhances metabolic stability .
  • Impact on Lipophilicity : Piperidine derivatives generally exhibit higher lipophilicity (logP) compared to pyrrolidine analogues due to the larger hydrophobic surface area.
Compound Core Ring Substituent Molecular Weight Key Feature
Target Compound Piperidine Benzyl, Methyl ~317.5* Enhanced lipophilicity
CAS 1354015-93-2 Pyrrolidine Benzyl, Cyclopropyl 273.4 Improved metabolic stability

*Estimated based on structural similarity.

Aromatic Substituent Variations

The benzyl group in the target compound contrasts with aryl or heteroaryl substituents in analogues:

  • This structural feature is critical for nitric oxide synthase (NOS) inhibition, as seen in related compounds .
  • MS023 Hydrochloride (CAS 1831110-54-3) features a 4-isopropoxyphenyl-pyrrole group, enhancing solubility and selectivity for protein arginine methyltransferases (PRMTs) .
Compound Aromatic Group Biological Activity Solubility (DMSO)
Target Compound Benzylpiperidine Underexplored (potential CNS targets) Moderate*
MS023 Hydrochloride 4-Isopropoxyphenyl-pyrrole PRMT inhibition ≥100 mM
Compound Pyridine NOS inhibition Moderate

*Inferred from structural analogs.

Aliphatic vs. Aromatic Diamines

Simpler aliphatic diamines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) () lack aromatic substituents, resulting in lower molecular weights and higher polarity. These compounds are primarily used in corrosion inhibition due to their ability to adsorb onto metal surfaces via multiple amino groups .

Compound Structure Application Corrosion Inhibition Efficiency*
Target Compound Benzylpiperidine-diamine Pharmaceutical research Not reported
DETA Linear aliphatic diamine Industrial corrosion High (via DFT calculations)

*Based on quantum chemical analysis.

Biological Activity

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-methylethane-1,2-diamine, commonly referred to as a piperidine derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Molecular Formula: C16H27N3
Molecular Weight: 261.41 g/mol
CAS Number: 1353974-34-1

The compound features a piperidine ring, which is known for its diverse pharmacological properties, and a benzyl group that enhances its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Common methods include:

  • Hydrogenation of pyridine derivatives using palladium or rhodium catalysts.
  • Substitution reactions with various amines to introduce the benzyl and methylethane groups.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The structural features that facilitate these interactions include:

  • Piperidine ring: Enhances binding affinity to various receptors.
  • Benzyl group: Increases lipophilicity, aiding in membrane penetration.

The compound is believed to modulate pathways involved in neurotransmission, inflammation, and pain perception.

Pharmacological Effects

Research has indicated several pharmacological effects linked to this compound:

  • Anti-inflammatory Activity:
    • Similar analogs have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, suggesting potential anti-inflammatory properties. For instance, JSH-21 analogs demonstrated an IC50 value of 9.2 μM against NO production .
  • Neurological Effects:
    • Piperidine derivatives are often explored for their potential as analgesics and antipsychotics due to their interaction with dopamine and serotonin receptors.
  • Antioxidant Properties:
    • Some studies suggest that the compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Study on Anti-inflammatory Properties

A notable study investigated the anti-inflammatory effects of N1-benzyl derivatives similar to this compound. The results indicated that these compounds inhibited iNOS expression and NF-kB transcriptional activity in macrophages .

CompoundIC50 (μM)Mechanism
JSH-219.2iNOS inhibition
Control29.3Pyrrolidine dithiocarbamate
Control3.6Parthenolide

This data underscores the potential of piperidine derivatives in developing anti-inflammatory drugs.

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